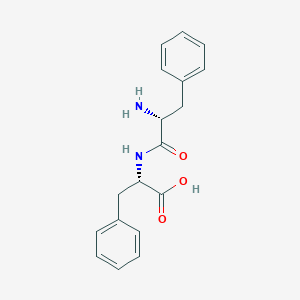
D-Phenylalanyl-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Phenylalanyl-L-phenylalanine: is a dipeptide composed of two phenylalanine molecules, one in the D-configuration and the other in the L-configuration Phenylalanine is an essential aromatic amino acid that plays a crucial role in protein synthesis and various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanyl-L-phenylalanine can be achieved through various methods, including chemical synthesis and enzymatic processes. One common approach involves the use of phenylalanine ammonia lyases (PALs) to catalyze the amination of cinnamic acids, followed by chemoenzymatic deracemization to obtain the desired enantiomeric purity . The reaction conditions typically involve the use of specific PAL variants, optimized substrate concentrations, and appropriate reaction buffers to achieve high yields and enantiomeric excess.
Industrial Production Methods: Industrial production of this compound often involves large-scale biocatalytic processes using immobilized enzymes or whole-cell biocatalysts. These methods offer advantages such as high efficiency, cost-effectiveness, and environmental sustainability. The use of engineered PAL variants with enhanced activity and selectivity further improves the production process .
Chemical Reactions Analysis
Types of Reactions: D-Phenylalanyl-L-phenylalanine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce functional groups or modify the aromatic rings.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles to introduce new substituents on the aromatic rings.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield amines or alcohols.
Scientific Research Applications
Chemistry: D-Phenylalanyl-L-phenylalanine is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and cellular signaling pathways. It can also serve as a substrate for enzyme assays and as a tool for investigating the role of phenylalanine in metabolic processes .
Medicine: this compound has potential therapeutic applications, including its use as an analgesic and antidepressant. It may also be explored for its role in modulating neurotransmitter levels and treating conditions such as chronic pain and depression .
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers, nanomaterials, and other advanced materials. Its ability to self-assemble into nanostructures makes it valuable for applications in nanotechnology and materials engineering .
Mechanism of Action
The mechanism of action of D-Phenylalanyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be incorporated into proteins and peptides, influencing their structure and function. Additionally, it may interact with neurotransmitter receptors and enzymes involved in amino acid metabolism, modulating their activity and affecting physiological processes .
Comparison with Similar Compounds
L-Phenylalanine: An essential amino acid involved in protein synthesis and precursor to neurotransmitters like dopamine and norepinephrine.
D-Phenylalanine: The D-enantiomer of phenylalanine, used in research and therapeutic applications for its potential analgesic and antidepressant effects.
Uniqueness: Its ability to self-assemble into nanostructures and its role in modulating neurotransmitter levels further highlight its uniqueness compared to other similar compounds .
Properties
CAS No. |
2577-22-2 |
|---|---|
Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H20N2O3/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23)/t15-,16+/m1/s1 |
InChI Key |
GKZIWHRNKRBEOH-CVEARBPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



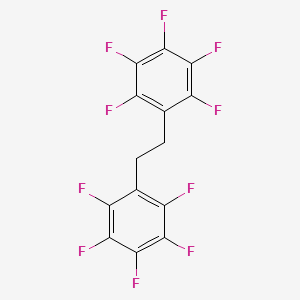
![(E)-(S)-4-[(S)-4-Methyl-2-((S)-3-methyl-2{(S)-2-[(5-methyl-isoxazole-3-carbonyl)-amino]-propionylamino}-butyrylamino)-pentanoylamino]-5-((S)-2-oxo-pyrrolidin-3-YL)-pent-2-enoic acid ethyl ester](/img/structure/B14755775.png)
![N-[1-[[1-[[3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B14755792.png)
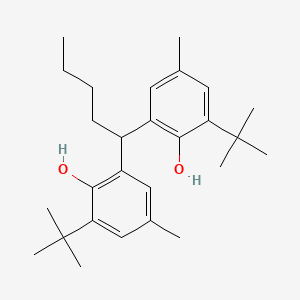

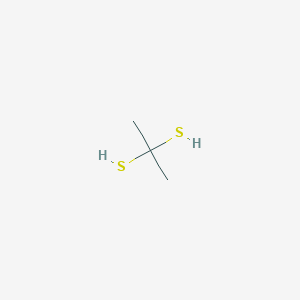
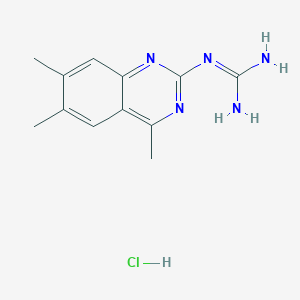
![1-Hydroxy-10,12-dimethoxy-4-((2R,3R,4S,5R,6S)-3,4,5-trihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)-8-vinyl-6H-dibenzo[c,h]chromen-6-one](/img/structure/B14755811.png)
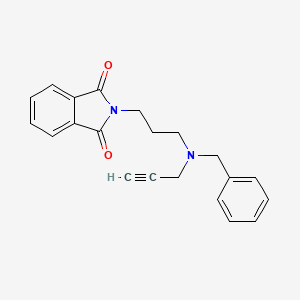

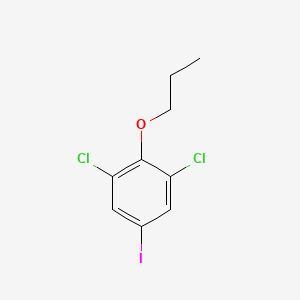
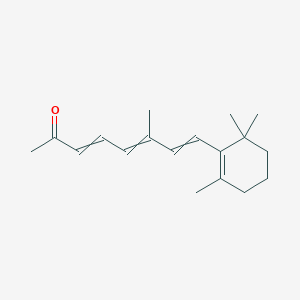
![Ethanone, 2-[3-butyl-5-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-](/img/structure/B14755838.png)
